

# The Discovery and Development of AZD-5991: A Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

AZD-5991 is a potent and highly selective, macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4][5] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are crucial regulators of the intrinsic apoptotic pathway.[4][5][6] Overexpression of Mcl-1 is a common feature in various cancers, particularly hematologic malignancies, where it contributes to tumor initiation, progression, and resistance to conventional therapies.[4][5][6][7] This technical guide details the discovery, preclinical development, and clinical evaluation of AZD-5991, providing insights into its mechanism of action, synthetic complexity, and the challenges that ultimately led to the termination of its clinical development.

## Introduction: Targeting the McI-1 Axis in Cancer

The intrinsic or mitochondrial pathway of apoptosis is a tightly regulated process governed by the interplay between pro-apoptotic and anti-apoptotic members of the Bcl-2 family. Anti-apoptotic proteins, including Bcl-2, Bcl-xL, Bcl-w, and Mcl-1, prevent apoptosis by sequestering pro-apoptotic "BH3-only" proteins and the effector proteins BAX and BAK. In many cancers, the overexpression of anti-apoptotic proteins, particularly Mcl-1, is a key survival mechanism.[6] This makes Mcl-1 a compelling therapeutic target for cancer therapy. **AZD-5991** was rationally designed as a BH3 mimetic to specifically inhibit Mcl-1, thereby unleashing the pro-apoptotic machinery in cancer cells.[3][4][5][8]



### **Discovery and Medicinal Chemistry**

The development of selective Mcl-1 inhibitors has been a significant challenge due to the shallow and adaptable nature of the BH3-binding groove. **AZD-5991** emerged from a rational drug design approach, resulting in a complex macrocyclic structure.[3][4][5][7] The synthesis of **AZD-5991** is a multi-step process, considered one of the more complex synthetic routes for a small molecule active pharmaceutical ingredient (API) in AstraZeneca's portfolio.[7][9] The intricate structure, which includes four heterocycles and an atropisomeric core, posed considerable synthetic challenges, necessitating a complete redesign of the synthetic strategy for process development.[7]

### **Mechanism of Action and Signaling Pathway**

AZD-5991 functions as a BH3 mimetic, directly binding to the BH3-binding groove of Mcl-1 with high affinity and selectivity.[1][2][3][4][5] This binding displaces pro-apoptotic proteins, such as Bim, from Mcl-1. The released pro-apoptotic proteins can then activate the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, caspase activation, and ultimately, apoptosis.[4][5][10]



Click to download full resolution via product page

Figure 1: AZD-5991 Mechanism of Action.

# Preclinical Pharmacology Binding Affinity and Selectivity

**AZD-5991** demonstrates sub-nanomolar binding affinity for human Mcl-1 and exceptional selectivity over other Bcl-2 family members.[1][2][8] This high selectivity is crucial for minimizing off-target effects.



| Target Protein | Binding Affinity (Ki) | IC50 (FRET) | Selectivity vs. Mcl- |
|----------------|-----------------------|-------------|----------------------|
| Mcl-1 (human)  | 0.13 - 0.20 nM[2][11] | <1 nM[1]    | -                    |
| Bcl-2          | 6.8 μM[ <b>11</b> ]   | 20 μM[11]   | >5,000-fold[8][12]   |
| Bcl-xL         | 18 μM[11]             | 36 μM[11]   | >8,000-fold[8][12]   |
| Bcl-w          | 25 μM[11]             | 49 μM[11]   | >10,000-fold[1]      |
| Bfl-1          | 12 μM[11]             | 24 μM[11]   | >10,000-fold[1]      |

Table 1: Binding Affinity and Selectivity of AZD-5991 for Bcl-2 Family Proteins.

The binding affinity of **AZD-5991** varies across species, with a 25-fold lower affinity for mouse Mcl-1 and a 4-fold lower affinity for rat Mcl-1 compared to human Mcl-1.[1][2]

### **Cellular Activity**

**AZD-5991** induces rapid apoptosis in various cancer cell lines, particularly those of hematological origin, such as multiple myeloma (MM) and acute myeloid leukemia (AML).[1][2]

| Cell Line | Cancer Type                | EC50 (Caspase Activity,<br>6h) |
|-----------|----------------------------|--------------------------------|
| MOLP-8    | Multiple Myeloma           | 33 nM[1]                       |
| MV4-11    | Acute Myeloid Leukemia     | 24 nM[1]                       |
| NCI-H23   | Non-Small Cell Lung Cancer | 190 nM[11]                     |
| NCI-H929  | Multiple Myeloma           | 36 nM[11]                      |

Table 2: In Vitro Cellular Activity of AZD-5991 in Selected Cancer Cell Lines.

In ex vivo studies using primary cells from MM patients, **AZD-5991** demonstrated potent activity, with an Annexin V EC50 of less than 100 nM in 71% of the samples tested.[1]

### **In Vivo Efficacy**



In preclinical xenograft models of MM and AML, a single intravenous dose of **AZD-5991** led to dose-dependent tumor regressions.[1][2] For instance, in an MV4-11 AML xenograft model, a single 100 mg/kg dose resulted in complete tumor regression in all treated mice.[13] Furthermore, **AZD-5991** demonstrated synergistic anti-tumor activity when combined with other anti-cancer agents like venetoclax (a Bcl-2 inhibitor) and bortezomib (a proteasome inhibitor). [1][8]

# **Experimental Methodologies Biochemical Assays**

- Fluorescence Resonance Energy Transfer (FRET) Assay: This assay was utilized to
  determine the inhibitory potency (IC50) of AZD-5991 against McI-1 and other BcI-2 family
  proteins. The principle involves a fluorescently labeled BH3 peptide that binds to the target
  protein, bringing a donor and acceptor fluorophore into proximity, resulting in a FRET signal.
  A competitive inhibitor like AZD-5991 disrupts this interaction, leading to a decrease in the
  FRET signal.[1]
- Surface Plasmon Resonance (SPR): SPR was employed to measure the binding kinetics
  and affinity (Kd) of AZD-5991 to immobilized Mcl-1 protein. This technique monitors the
  change in the refractive index at the surface of a sensor chip as the compound binds to and
  dissociates from the target protein.

### **Cellular Assays**

- Caspase Activity Assay: To assess the induction of apoptosis, cells were treated with AZD-5991, and caspase-3/7 activity was measured using a luminogenic substrate. An increase in luminescence indicates caspase activation and apoptotic cell death.[1]
- Annexin V Staining: This flow cytometry-based assay was used to detect early apoptosis.
   Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during apoptosis.
- Cell Viability (MTT) Assay: The MTT assay was used to measure the anti-proliferative activity
  of AZD-5991. This colorimetric assay is based on the reduction of a yellow tetrazolium salt
  (MTT) to purple formazan crystals by metabolically active cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AZD5991 [openinnovation.astrazeneca.com]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia | Semantic Scholar [semanticscholar.org]
- 4. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Total synthesis of AZD5991 from a process chemistry perspective American Chemical Society [acs.digitellinc.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Discovery of Mcl-1-specific inhibitor AZD5991 and preclinical activity in multiple myeloma and acute myeloid leukemia PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Development of AZD-5991: A Selective Mcl-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605770#discovery-and-development-history-of-azd-5991]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com